Methyl-N-isopentyl(D,L)-alanine
Description
Methyl-N-isopentyl(D,L)-alanine is a synthetic alanine derivative characterized by a racemic mixture (D- and L-enantiomers) with dual N-substituents: a methyl (-CH₃) and an isopentyl (-CH₂CH(CH₂)₂) group. The compound’s inferred molecular formula is C₉H₁₉NO₂, with a molecular weight of 173.25 g/mol. Its structure derives from alanine (C₃H₇NO₂), where the amino group (-NH₂) is replaced by N-methyl and N-isopentyl moieties. While direct data on this compound are absent in the literature, its properties can be extrapolated from structurally related N-alkyl alanines documented in the evidence .
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl 2-(3-methylbutylamino)propanoate |
InChI |
InChI=1S/C9H19NO2/c1-7(2)5-6-10-8(3)9(11)12-4/h7-8,10H,5-6H2,1-4H3 |
InChI Key |
MHJBZROHVLQYJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The most versatile method for preparing esters, including methyl 2-[(3-methylbutyl)amino]propanoate, is through nucleophilic acyl substitution of an acid chloride with an alcohol . Acid anhydrides and carboxylic acids can also react with alcohols to form esters, but these reactions are limited to the formation of simple esters .
Industrial Production Methods
Industrial production of esters typically involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-methylbutyl)amino]propanoate can undergo various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Esters can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Depending on the nucleophile, the products can vary, but typically include a new ester or amide.
Scientific Research Applications
Methyl 2-[(3-methylbutyl)amino]propanoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 2-[(3-methylbutyl)amino]propanoate exerts its effects involves interactions with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and carboxylic acid, which can then participate in various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Lipophilicity :
- This compound’s isopentyl group increases hydrophobicity compared to smaller substituents (e.g., methyl in N-Methylalanine). This may enhance membrane permeability but reduce aqueous solubility .
- Aromatic substituents (e.g., 2,6-dimethylphenyl in metalaxyl) confer bioactivity in agrochemicals, suggesting substituent polarity and steric effects dictate target specificity .
Stereochemical Considerations :
- The racemic (D,L) form of this compound contrasts with enantiomerically pure derivatives like L-N-Methylalanine, which is classified as a biomarker . Racemic mixtures may exhibit divergent biological activities compared to single enantiomers.
Applications: N-Methylalanine is linked to metabolic pathways (HMDB0094692), while N,N-Dimethyl-L-alanine serves as a chemical intermediate . Pesticidal derivatives (e.g., metalaxyl) highlight the role of bulky aromatic groups in fungal enzyme inhibition . This compound’s aliphatic substituents may favor non-agricultural applications, such as surfactants or peptide synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
